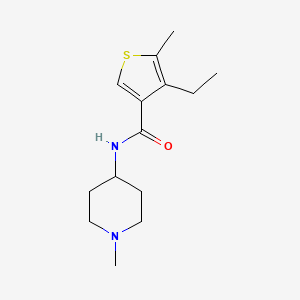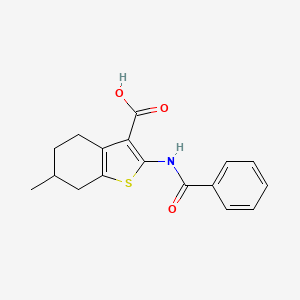![molecular formula C18H18O2S B5054731 3-[phenyl(phenylthio)methyl]-2,4-pentanedione](/img/structure/B5054731.png)
3-[phenyl(phenylthio)methyl]-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[phenyl(phenylthio)methyl]-2,4-pentanedione, also known as PPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPTM is a yellowish powder that is soluble in organic solvents such as chloroform and ethanol.
Mécanisme D'action
The mechanism of action of 3-[phenyl(phenylthio)methyl]-2,4-pentanedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 3-[phenyl(phenylthio)methyl]-2,4-pentanedione has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. 3-[phenyl(phenylthio)methyl]-2,4-pentanedione has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3-[phenyl(phenylthio)methyl]-2,4-pentanedione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-[phenyl(phenylthio)methyl]-2,4-pentanedione inhibits the growth of cancer cells by inducing apoptosis. 3-[phenyl(phenylthio)methyl]-2,4-pentanedione has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In vivo studies have shown that 3-[phenyl(phenylthio)methyl]-2,4-pentanedione exhibits antinociceptive and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[phenyl(phenylthio)methyl]-2,4-pentanedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-[phenyl(phenylthio)methyl]-2,4-pentanedione is also toxic and requires careful handling. 3-[phenyl(phenylthio)methyl]-2,4-pentanedione also has limited water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 3-[phenyl(phenylthio)methyl]-2,4-pentanedione. One direction is to explore the potential of 3-[phenyl(phenylthio)methyl]-2,4-pentanedione as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to investigate the mechanism of action of 3-[phenyl(phenylthio)methyl]-2,4-pentanedione in more detail. Further research is also needed to determine the toxicity and safety profile of 3-[phenyl(phenylthio)methyl]-2,4-pentanedione. Finally, there is a need for the development of new synthesis methods for 3-[phenyl(phenylthio)methyl]-2,4-pentanedione that are more efficient and sustainable.
Méthodes De Synthèse
The synthesis of 3-[phenyl(phenylthio)methyl]-2,4-pentanedione involves the reaction of 2,4-pentanedione with phenylmagnesium bromide and phenylthiol in the presence of a catalyst. The reaction takes place at room temperature and yields 3-[phenyl(phenylthio)methyl]-2,4-pentanedione as a yellowish powder. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
3-[phenyl(phenylthio)methyl]-2,4-pentanedione has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-[phenyl(phenylthio)methyl]-2,4-pentanedione has been shown to exhibit anticancer, antiviral, and antibacterial activities. In organic synthesis, 3-[phenyl(phenylthio)methyl]-2,4-pentanedione is used as a reagent for the synthesis of other compounds. In materials science, 3-[phenyl(phenylthio)methyl]-2,4-pentanedione is used as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
IUPAC Name |
3-[phenyl(phenylsulfanyl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2S/c1-13(19)17(14(2)20)18(15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKAIBCOABAUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5054649.png)
![benzyl [2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5054650.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5054657.png)


![9-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5054679.png)
![2-ethyl-N-methyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5054682.png)


![propyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5054720.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5054736.png)

![3-[1-adamantyl(methyl)amino]-1-propanol hydrochloride](/img/structure/B5054760.png)
![(5-bromo-2-thienyl){2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}methanone dihydrobromide](/img/structure/B5054761.png)